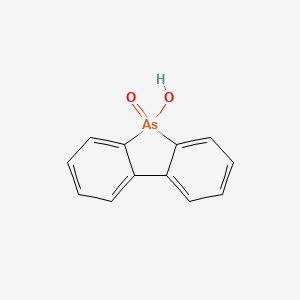
Arsafluorinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsafluorinic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of fluorine atoms, which significantly influence its reactivity and stability. Fluorinated compounds like this compound are of great interest in the fields of chemistry, biology, and materials science due to their enhanced performance and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves the use of fluorinated reagents in organic synthesis, such as fluoroalkylation reactions, which transfer a fluoroalkyl group to a substrate .
Industrial Production Methods
Industrial production of arsafluorinic acid may involve large-scale fluorination processes using specialized equipment and reagents. These methods are designed to ensure high yield and purity of the final product. The choice of fluorinating agents and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Arsafluorinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different products.
Substitution: Fluorine atoms in this compound can be substituted with other functional groups, allowing for the synthesis of diverse compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while substitution reactions can produce a wide range of fluorinated organic compounds.
Scientific Research Applications
Arsafluorinic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of arsafluorinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and reactivity with biological molecules. Fluorinated compounds often exhibit unique interactions with enzymes and receptors, leading to distinct biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to arsafluorinic acid include other fluorinated organic molecules, such as fluoroalkylated compounds and fluorinated aromatic compounds . These compounds share some common properties, such as increased stability and reactivity due to the presence of fluorine atoms.
Uniqueness
This compound stands out due to its specific structure and the unique effects of its fluorine atoms on its chemical and biological properties
Properties
CAS No. |
5687-22-9 |
|---|---|
Molecular Formula |
C12H9AsO2 |
Molecular Weight |
260.12 g/mol |
IUPAC Name |
5-hydroxybenzo[b]arsindole 5-oxide |
InChI |
InChI=1S/C12H9AsO2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,14,15) |
InChI Key |
YWUSKINSBWPHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


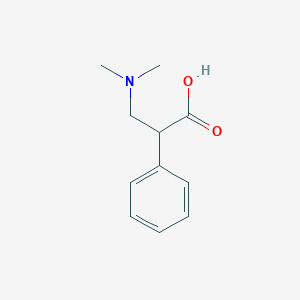
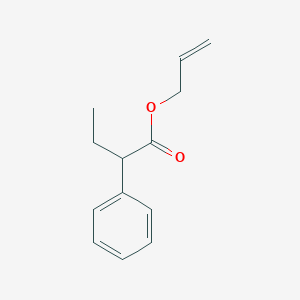
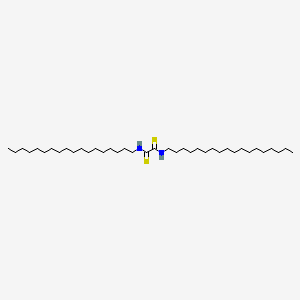


![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
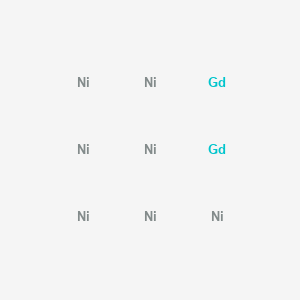
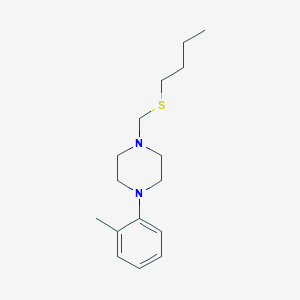
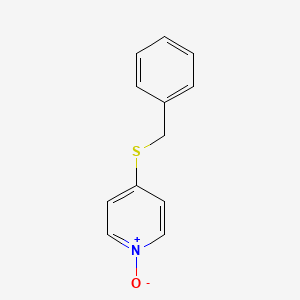

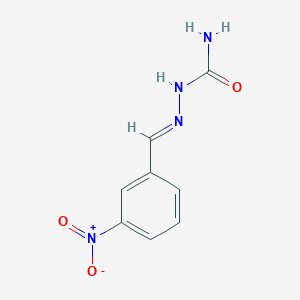

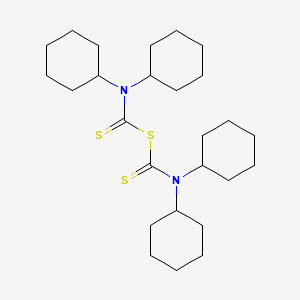
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
